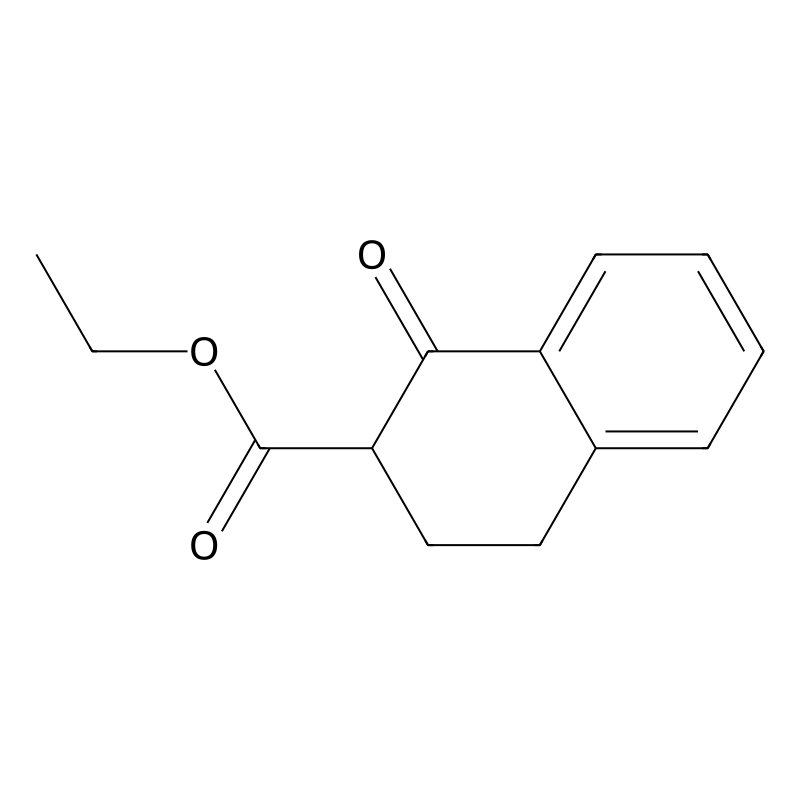Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
EOTC possesses a ketone and an ester functional group, which are commonly used building blocks in organic synthesis. Researchers might utilize EOTC as a starting material for the synthesis of more complex molecules with various biological or industrial applications [].
Medicinal chemistry
The tetralin scaffold, present in EOTC, is a core structure found in several bioactive natural products and pharmaceuticals. Studies could investigate EOTC's potential biological activity or use it as a scaffold for designing new drugs [].
Material science
EOTC's aromatic ring system and functional groups could be of interest for researchers exploring the development of novel materials with specific properties.
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 218.24 g/mol. It is categorized under the class of naphthalene derivatives and features a carboxylate functional group. This compound is characterized by its tetrahydronaphthalene structure, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
There is no documented information on the mechanism of action of ETOH-OTHNC in scientific literature.
No data on the safety hazards associated with ETOH-OTHNC is available in publicly available sources. As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.
Overall
ETOH-OTHNC is a chemical compound with a tetralin derivative structure. While its specific applications and properties are not well documented, tetralin derivatives have been used in various scientific research areas. Further investigation would be necessary to understand the specific properties, potential applications, and safety profile of ETOH-OTHNC.
Citation
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.
- Esterification: It can react with alcohols in the presence of acid catalysts to form new esters.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
These reactions make the compound versatile for synthetic applications in organic chemistry .
The synthesis of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. Common methods include:
- Friedel-Crafts Acylation: This method involves the acylation of naphthalene derivatives using acyl chlorides in the presence of a Lewis acid catalyst.
- Cyclization Reactions: Starting from appropriate precursors like substituted phenols or naphthols can lead to the formation of the tetrahydronaphthalene structure.
- Esterification: The final step often includes esterification of the carboxylic acid derivative with ethanol to yield ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate .
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has potential applications in:
- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Potential use in drug discovery due to its structural characteristics that may confer biological activity.
Research into its applications continues to evolve as new synthetic pathways and biological assays are developed .
Interaction studies involving ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate are still emerging. Preliminary investigations into similar compounds suggest possible interactions with biological targets such as enzymes or receptors. Understanding these interactions is crucial for assessing its viability as a pharmaceutical agent or in other applications.
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate shares structural characteristics with several other compounds. Here are some similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl naphthoate | Simple ester derivative of naphthalene | |
| 1-Naphthoic acid | Contains a carboxylic acid functional group | |
| 2-Naphthol | Hydroxy derivative of naphthalene | |
| Naphthalenesulfonic acid | Sulfonic acid derivative with significant reactivity |
Uniqueness
The uniqueness of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate lies in its specific tetrahydronaphthalene structure combined with a carbonyl and carboxylic ester functionality. This configuration may offer distinct reactivity patterns and biological properties compared to other naphthalene derivatives.








